N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-3-fluorobenzamide
Description
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA is a complex organic compound that features a thiophene ring fused with a cyclooctane ring, a cyano group, and a fluorobenzoyl thiourea moiety
Properties
Molecular Formula |
C19H18FN3OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H18FN3OS2/c20-13-7-5-6-12(10-13)17(24)22-19(25)23-18-15(11-21)14-8-3-1-2-4-9-16(14)26-18/h5-7,10H,1-4,8-9H2,(H2,22,23,24,25) |
InChI Key |
FICQPLQGNZJVII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC(=CC=C3)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of the fluorobenzoyl group with various nucleophiles.
Scientific Research Applications
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA
- 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DIMETHYLBENZOYL)THIOUREA
Uniqueness
The presence of the fluorobenzoyl group in 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(3-FLUOROBENZOYL)THIOUREA distinguishes it from other similar compounds. This group can enhance the compound’s biological activity and stability, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
